![molecular formula C25H28N6O2 B8519586 tert-butyl 4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidine-1-carboxylate CAS No. 1383706-57-7](/img/structure/B8519586.png)
tert-butyl 4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}piperidine-1-carboxylate is a complex organic compound that features a combination of indazole, triazole, and piperidine moieties
Méthodes De Préparation
The synthesis of tert-butyl 4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indazole Moiety: The indazole ring can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Synthesis of the Triazole Ring: The triazole ring is often formed via a click reaction, which involves the cycloaddition of azides and alkynes.
Coupling of Indazole and Triazole: The indazole and triazole rings are then coupled using appropriate linkers and coupling reagents.
Formation of the Piperidine Ring: The piperidine ring is synthesized through the hydrogenation of pyridine derivatives.
Final Coupling and Protection: The final step involves coupling the piperidine ring with the indazole-triazole moiety and protecting the carboxyl group with a tert-butyl group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Analyse Des Réactions Chimiques
tert-Butyl 4-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions used.
Applications De Recherche Scientifique
tert-Butyl 4-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}piperidine-1-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Drug Development: Researchers investigate the compound’s potential as a lead compound for the development of new drugs targeting specific diseases.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.
Chemical Biology: The compound serves as a tool for probing and modulating biological systems in chemical biology research.
Material Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of tert-butyl 4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparaison Avec Des Composés Similaires
tert-Butyl 4-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.
tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Another 4-aryl piperidine used in PROTAC development.
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate of Niraparib, a novel oral poly (ADP-ribose) polymerase (PARP) inhibitor.
The uniqueness of tert-butyl 4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidine-1-carboxylate lies in its combination of indazole, triazole, and piperidine moieties, which confer specific structural and functional properties that are distinct from other similar compounds.
Propriétés
Numéro CAS |
1383706-57-7 |
|---|---|
Formule moléculaire |
C25H28N6O2 |
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
tert-butyl 4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C25H28N6O2/c1-25(2,3)33-24(32)30-14-12-18(13-15-30)17-8-10-19(11-9-17)31-16-22(27-29-31)23-20-6-4-5-7-21(20)26-28-23/h4-11,16,18H,12-15H2,1-3H3,(H,26,28) |
Clé InChI |
BLALMCHVRZXIOA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)N3C=C(N=N3)C4=NNC5=CC=CC=C54 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


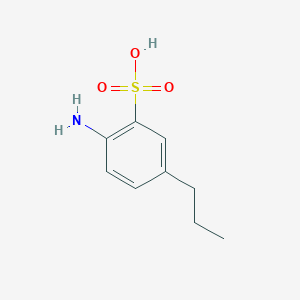
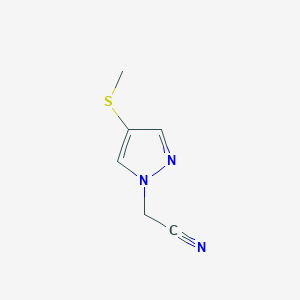
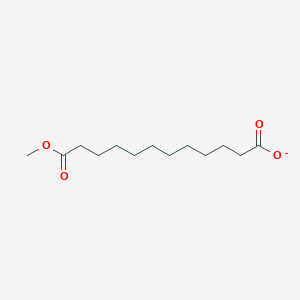
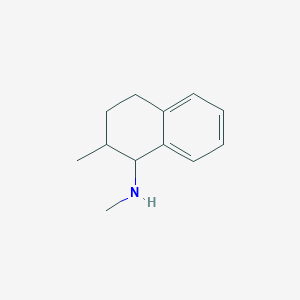
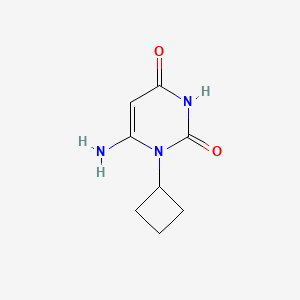
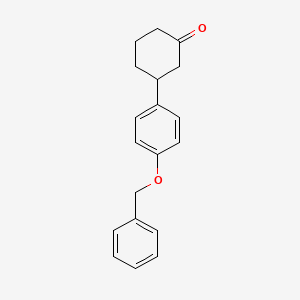
![3-(4-Chlorophenyl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8519558.png)
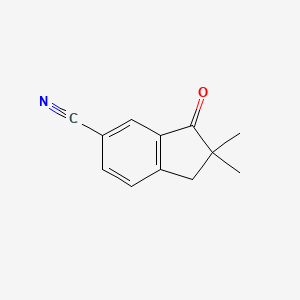
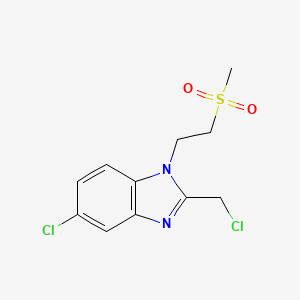
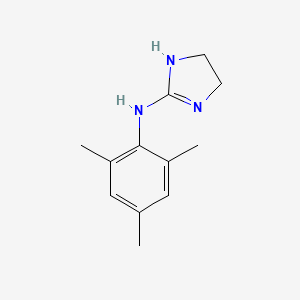
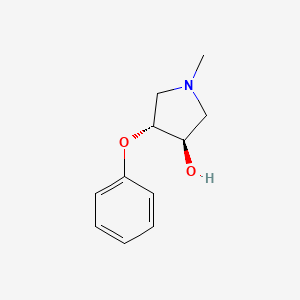
![N'-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylurea](/img/structure/B8519602.png)
![(2s)-2-{[(Benzyloxy)carbonyl]amino}-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B8519615.png)
